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For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the history of phenazine discovery in microbiology, from

the initial observations of pigmented bacteria to the elucidation of the complex biosynthetic and

regulatory pathways. This document provides a historical narrative, details of key experimental

protocols, quantitative data on phenazine production and activity, and visualizations of the

underlying molecular mechanisms.

A Historical Chronicle of Phenazine Discovery
The story of phenazines begins with the simple observation of color. These nitrogen-containing

heterocyclic compounds, produced by a variety of bacteria, often impart vibrant hues to their

growth media. This visible characteristic was the first clue to their existence, long before their

chemical structures and biological activities were understood.

The Dawn of Discovery: Pyocyanin, the Blue Pus
The first phenazine to be described was pyocyanin, the characteristic blue pigment produced

by Pseudomonas aeruginosa. In 1860, the French pharmacist Fordos first reported the

extraction of this "blue matter" from the pus of wounds, naming it pyocyanin from the Greek

words pyo (pus) and kyanos (blue)[1][2]. Fordos noted its solubility in chloroform and its color

change to red in acidic conditions, laying the groundwork for future extraction techniques.
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It was not until 1882 that the biological origin of pyocyanin was firmly established. The French

physician Carle Gessard successfully cultured the bacterium responsible for the "blue pus,"

which he named Bacillus pyocyaneus (now known as Pseudomonas aeruginosa)[1]. Gessard's

work was a pivotal moment, linking a specific microorganism to the production of a distinct

chemical compound.

The early 20th century saw the first explorations of the therapeutic potential of phenazines. A

crude mixture of substances from P. aeruginosa, dubbed "pyocyanase," was used as an early

antibiotic, though its efficacy was debated and its composition poorly defined[1].

Unraveling the Chemical Structure
The true chemical nature of pyocyanin remained a mystery for several decades. In 1924,

Wrede and Strack made a significant breakthrough by demonstrating that pyocyanin was a

phenazine derivative[1]. This laid the foundation for the complete structural elucidation by

Hillemann in 1938, who established the definitive structure of pyocyanin as 1-hydroxy-5-

methylphenazine.

Expanding the Phenazine Family
Following the discovery and characterization of pyocyanin, a diverse family of phenazine
compounds was gradually unveiled from various bacterial sources.

Chlororaphin: In 1894, Guignard and Sauvageau described a green pigment from a

bacterium they named Bacillus chlororaphis (now Pseudomonas chlororaphis). This pigment,

chlororaphin, was later identified as a phenazine derivative.

Iodinin: In the mid-20th century, a purple pigment with antibiotic activity was isolated from

Chromobacterium iodinum (later reclassified as Brevibacterium iodinum). This compound

was named iodinin and was one of the first phenazines discovered from a Gram-positive

bacterium.

Griseolutein: In 1950, a new antibiotic, griseolutein, was reported from a strain of

Streptomyces. This discovery highlighted that phenazine production was not limited to

Pseudomonas and related genera.
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Phenazine-1-carboxylic acid (PCA): This yellow phenazine is a key precursor in the

biosynthesis of many other phenazines and is produced by a wide range of fluorescent

Pseudomonas species. Its role as a central intermediate was a crucial piece in

understanding phenazine biosynthesis.

Experimental Protocols in Phenazine Research
The study of phenazines has relied on a variety of experimental techniques for their isolation,

purification, and characterization.

Historical Methods: A Glimpse into the Past
While the precise, step-by-step details of the earliest experiments are not fully preserved in

easily accessible modern literature, the principles of their methods can be reconstructed from

historical accounts and later publications that built upon their work.

Fordos's Extraction of Pyocyanin (c. 1860) - A Conceptual Reconstruction:

Source Material: Bandages and dressings from wounds exhibiting a blue-green

discoloration.

Extraction: The stained materials were likely treated with chloroform, which Fordos identified

as a good solvent for the blue pigment. This would have involved soaking or washing the

materials in chloroform to dissolve the pyocyanin.

Purification (Conceptual): Fordos noted the color change to red with acid. It is plausible that

he used this property for purification. By shaking the chloroform extract with an acidic

aqueous solution, the protonated (red) pyocyanin would move into the aqueous layer,

leaving behind chloroform-soluble impurities. Neutralizing the aqueous layer would then

revert the pyocyanin to its blue, less water-soluble form, potentially causing it to precipitate

or allowing it to be re-extracted into a fresh portion of chloroform.

Gessard's Culture of Bacillus pyocyaneus (c. 1882) - A Conceptual Reconstruction:

Isolation: Gessard would have taken samples of "blue pus" from patients.
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Culture Medium: He would have used the rudimentary culture media of the time, likely a

broth made from meat extracts or other nutrient-rich infusions. The use of solid media,

pioneered by Robert Koch, was just beginning to be established, so Gessard may have used

liquid cultures.

Incubation: The cultures would have been incubated at or near body temperature to support

the growth of the bacterium.

Observation: Gessard would have observed the development of the characteristic blue-

green pigmentation in the culture medium, confirming that the bacterium was responsible for

its production.

Modern Protocol: Isolation and Purification of
Pyocyanin from Pseudomonas aeruginosa
This protocol is a standard method used in modern microbiology labs for the extraction and

purification of pyocyanin.

Inoculation and Culture: Inoculate a starter culture of P. aeruginosa in a suitable medium

such as King's A broth. Incubate for 24-48 hours with shaking to ensure aeration. Use this

starter culture to inoculate a larger volume of King's A broth and incubate for 48-72 hours, or

until the medium turns a deep blue-green color.

Cell Removal: Centrifuge the culture at high speed (e.g., 6000 x g for 10 minutes) to pellet

the bacterial cells. Carefully decant and save the supernatant, which contains the secreted

pyocyanin.

Chloroform Extraction: Transfer the supernatant to a separatory funnel and add an equal

volume of chloroform. Shake vigorously for 1-2 minutes, allowing the phases to mix. The

pyocyanin will partition into the lower chloroform layer, which will turn blue. Allow the layers

to separate and drain the blue chloroform layer into a clean flask. Repeat the extraction of

the aqueous layer with fresh chloroform to maximize the yield.

Acidification: To the combined chloroform extracts in a clean separatory funnel, add 0.2 M

HCl. Shake vigorously. The pyocyanin will become protonated and move into the upper

aqueous layer, which will turn a characteristic red color.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 4 / 11 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1670421?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Basification and Re-extraction: Drain and discard the now clear chloroform layer. To the red

acidic aqueous layer, add 1 M NaOH dropwise until the solution turns blue, indicating the

deprotonation of pyocyanin. Add an equal volume of fresh chloroform and shake to re-extract

the pyocyanin into the chloroform.

Evaporation and Crystallization: The final blue chloroform layer can be evaporated under

reduced pressure to yield crude pyocyanin crystals. Further purification can be achieved by

recrystallization from a suitable solvent.

Determination of Minimum Inhibitory Concentration
(MIC)
The antimicrobial activity of a phenazine is typically quantified by determining its Minimum

Inhibitory Concentration (MIC) against a specific microorganism.

Preparation of Phenazine Stock Solution: Dissolve a known weight of the purified

phenazine in a suitable solvent (e.g., DMSO) to create a high-concentration stock solution.

Preparation of Bacterial Inoculum: Grow the target bacterial strain in a suitable broth medium

overnight. Dilute the culture to a standardized turbidity, typically 0.5 McFarland standard,

which corresponds to approximately 1.5 x 10⁸ CFU/mL.

Serial Dilution in Microtiter Plate: In a 96-well microtiter plate, perform a two-fold serial

dilution of the phenazine stock solution in the appropriate growth medium. This creates a

range of phenazine concentrations.

Inoculation: Add a standardized volume of the diluted bacterial inoculum to each well of the

microtiter plate.

Incubation: Incubate the plate at the optimal growth temperature for the target bacterium for

18-24 hours.

Determination of MIC: The MIC is the lowest concentration of the phenazine at which no

visible growth of the bacterium is observed.
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Quantitative Data on Phenazine Production and
Activity
The following tables summarize quantitative data from modern studies on phenazine
production and antimicrobial activity. Historical quantitative data from early studies is scarce in

readily available literature.

Phenazine
Producing
Organism

Typical Yield
(µg/mL)

Reference

Pyocyanin
Pseudomonas

aeruginosa
5 - 20

Phenazine-1-

carboxylic acid (PCA)

Pseudomonas

chlororaphis
10 - 50

2-Hydroxyphenazine
Pseudomonas

chlororaphis
5 - 15

Table 1: Representative Production Yields of Common Phenazines.

Phenazine Target Organism MIC (µg/mL) Reference

Pyocyanin
Staphylococcus

aureus
62.5 - 125

Pyocyanin Escherichia coli 125 - 250

Pyocyanin Candida albicans 31.25 - 62.5

Phenazine-1-

carboxylic acid (PCA)
Fusarium oxysporum 10 - 20

Table 2: Minimum Inhibitory Concentrations (MIC) of Selected Phenazines against Various

Microorganisms.

Biosynthesis and Regulatory Pathways
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The production of phenazines is a complex process involving a conserved biosynthetic

pathway and intricate regulatory networks that respond to environmental cues and cell density.

The Core Phenazine Biosynthetic Pathway
The biosynthesis of the core phenazine structure originates from the shikimic acid pathway,

with chorismic acid serving as the primary precursor. A conserved set of genes, organized in

the phz operon (phzABCDEFG), encodes the enzymes responsible for converting chorismic

acid into phenazine-1-carboxylic acid (PCA). PCA then serves as a branching point for the

synthesis of a variety of other phenazine derivatives through the action of modifying enzymes.

Chorismic Acid 2-amino-2-deoxyisochorismic acidPhzE trans-2,3-dihydro-3-hydroxyanthranilic acidPhzD Phenazine-1,6-dicarboxylic acidPhzF, PhzG Phenazine-1-carboxylic acid

PyocyaninPhzM, PhzS

Other Phenazines

Modifying Enzymes

Click to download full resolution via product page

Core phenazine biosynthetic pathway.

Regulatory Networks Controlling Phenazine Production
Phenazine biosynthesis is tightly regulated by a complex interplay of signaling systems,

including the GacS/GacA two-component system and quorum sensing.

Quorum Sensing Regulation of Pyocyanin Production in P. aeruginosa

In P. aeruginosa, the production of pyocyanin is largely controlled by a hierarchical quorum-

sensing network involving the las and rhl systems. These systems respond to the accumulation

of specific autoinducer molecules, N-acyl-homoserine lactones (AHLs), which signal a high cell

density.

Quorum sensing control of pyocyanin.

The GacS/GacA Two-Component System
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The GacS/GacA system is a global regulatory system that, in many pseudomonads, acts

upstream of quorum sensing. It responds to unknown environmental signals and, through a

cascade involving small regulatory RNAs (like RsmY and RsmZ) and RNA-binding proteins

(like RsmA), ultimately influences the expression of the phz genes.
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Environmental Signal
(unknown)

GacS
(Sensor Kinase)

GacA
(Response Regulator)

phosphorylates

rsmY, rsmZ
(small RNAs)

activates transcription

RsmA
(RNA-binding protein)

sequesters

phz mRNA

represses translation

Phz Proteins

translation

Phenazines

biosynthesis
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GacS/GacA regulatory cascade.
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Conclusion
The history of phenazine discovery in microbiology is a testament to the power of observation,

the rigor of chemical and biological investigation, and the ever-expanding understanding of the

microbial world. From the initial curiosity surrounding "blue pus" to the detailed molecular

understanding of their biosynthesis and regulation, phenazines have emerged as a diverse

and important class of bacterial secondary metabolites. For researchers, scientists, and drug

development professionals, the rich history of phenazine research provides a compelling case

study in natural product discovery and a foundation for the future development of new

therapeutics and biotechnological applications.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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